2(1H)-Pyridinone, 3,5-difluoro-
Overview
Description
“2(1H)-Pyridinone, 3,5-difluoro-” is a type of fluorogen, which is a compound that can produce fluorescence . It is also known as DFHBI and is membrane permeable and non-toxic .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2(1H)-Pyridinone, 3,5-difluoro-”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 3,5-difluoro-” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms at the 3 and 5 positions .Chemical Reactions Analysis
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various reactions, including substitution reactions .Physical And Chemical Properties Analysis
“2(1H)-Pyridinone, 3,5-difluoro-” is a membrane-permeable and non-toxic fluorogen . It produces fluorescence upon binding . In a study, a compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .Scientific Research Applications
Synthesis of Pesticides Lu Xin-xin (2006) discusses 2,3-Dichloro-5-trifluoromethyl pyridine, a fluorine-containing pyridine derivative, utilized in synthesizing pesticides. This study provides insight into various synthesis processes and evaluates their efficacy (Lu Xin-xin, 2006).
Fluorination in Organic Synthesis Troegel and Lindel (2012) explored the microwave-assisted fluorination of 2-acylpyrroles, a process that includes fluorination of the pyrrole ring, using 2-trichloroacetylated pyrrole. This research is significant for its application in the synthesis of fluorinated organic compounds, including fluorohymenidin (Troegel & Lindel, 2012).
Catalysis in Organic Chemistry Haskins and Knight (2002) identified the use of triflic acid in catalyzing cyclisations of homoallylic sulfonamides, resulting in the formation of pyrrolidines and homopiperidines. This study highlights the role of pyridine derivatives in facilitating cationic cascades in organic synthesis (Haskins & Knight, 2002).
Development of High-Performance Polymers Guan et al. (2014) synthesized novel aromatic diamine monomers, including a pyridine-containing compound, for developing high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and dielectric properties, demonstrating the significance of pyridine derivatives in material science (Guan et al., 2014).
Sensing and Separation Applications Wang et al. (2019) used pyridine-decorated tetracarboxylic acids to synthesize terbium-organic frameworks. These structures demonstrate potential for sensing Fe3+ ions and selectively adsorbing gases like C2H2 over CH4, indicating the utility of pyridine derivatives in sensing and separation technologies (Wang et al., 2019).
Alkane Oxidation Catalysis Britovsek, England, and White (2005) studied iron(II) complexes containing pyridine as ligands in alkane oxidation catalysis. This research provides insights into the role of pyridine derivatives in enhancing catalytic properties for organic transformations (Britovsek, England, & White, 2005).
Enhanced Luminescent Detection Zhao et al. (2016) developed a luminescent terbium-metal-organic framework using a pyridyl-tetracarboxylate for detecting metal ions like Cu2+ with high selectivity and sensitivity. This study underlines the potential of pyridine derivatives in creating advanced luminescent detection systems (Zhao et al., 2016).
Molecular Magnet Behavior Mei, Ma, Li, and Liao (2012) investigated the single-molecule magnet behavior of 2p-4f complexes with pyridine ring structures. Their research contributes to understanding the magnetic properties of these compounds, which is valuable in materials science (Mei, Ma, Li, & Liao, 2012).
Future Directions
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have potential applications in various fields. They are of special interest as potential imaging agents for various biological applications . Also, a type of compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” could be useful as synthetic lipids for further development of delivery systems .
properties
IUPAC Name |
3,5-difluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCSKARWXNHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475576 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 3,5-difluoro- | |
CAS RN |
914482-23-8 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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